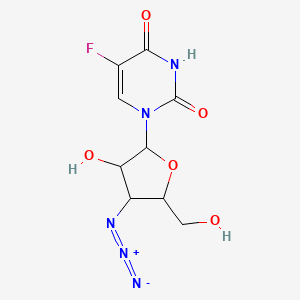

3'-Azido-3'-deoxy-5-fluorouridine

Description

3'-Azido-3'-deoxy-5-fluorouridine is a synthetic nucleoside analog characterized by three structural modifications:

- Azido group: Substitution at the 3'-position of the sugar moiety.

- Deoxyribose: Lack of hydroxyl group at the 2'-position.

- 5-Fluorine: Fluorine substitution at the 5-position of the uracil base.

Its synthesis involves a two-step procedure starting from uridine derivatives, yielding a final product with 73% purity (HPLC: 97.7%) .

Structure

3D Structure

Properties

Molecular Formula |

C9H10FN5O5 |

|---|---|

Molecular Weight |

287.20 g/mol |

IUPAC Name |

1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10FN5O5/c10-3-1-15(9(19)12-7(3)18)8-6(17)5(13-14-11)4(2-16)20-8/h1,4-6,8,16-17H,2H2,(H,12,18,19) |

InChI Key |

AWEWMNDSGXRWGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)F |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Phosphorylation :

-

Reagents : 4-Chlorophenyl phosphoroditriazolide, triethylamine (TEA).

-

Conditions : 0–5°C, 2–4 hours under nitrogen atmosphere.

-

Intermediate : 4-Chlorophenyl H-phosphonate intermediate.

-

-

Amine Coupling :

-

Reagents : Alkylamines (e.g., ethylamine, propargylamine).

-

Conditions : Room temperature, 12–24 hours.

-

Yield : 60–85% for phosphoramidates.

Enzymatic Synthesis Using Pyrimidine-Nucleoside Phosphorylase

A biocatalytic approach employs pyrimidine-nucleoside phosphorylase (PNP) to catalyze the transglycosylation of 5-fluorouracil (15) with a modified sugar donor. This method offers stereoselectivity and avoids harsh reaction conditions.

Protocol:

-

Sugar Donor Preparation :

-

5-Deoxyribose-1-phosphate (16) is synthesized from D-ribose via phosphorylation.

-

-

Enzymatic Reaction :

-

Enzyme : Pyrimidine-nucleoside phosphorylase (EC 2.4.2.2).

-

Conditions : Tris-HCl buffer (pH 7.5), 37°C, 12 hours.

-

Product : 3'-Azido-3'-deoxy-5-fluorouridine (14).

-

Protection-Deprotection Strategy for Enhanced Efficiency

To improve regioselectivity, a protection-deprotection strategy is employed:

-

5'-OH Protection :

-

Reagents : Trityl chloride (TrCl), pyridine.

-

Conditions : Room temperature, 6 hours.

-

Product : 5'-O-Trityl-5-fluorouridine (17).

-

-

3'-Azide Introduction :

-

Follows mesylation and azide displacement as in Section 2.

-

-

Deprotection :

-

Reagents : Hydrochloric acid (HCl) in methanol.

-

Conditions : 0°C, 1 hour.

-

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Chemical Phosphorylation | High yields, scalable | Requires toxic reagents (e.g., MsCl) | 60–85% |

| Enzymatic Synthesis | Stereoselective, green chemistry | Enzyme cost and stability issues | 90–94% |

| Protection-Deprotection | Regioselective | Multiple steps increase complexity | 80–88% |

Critical Reaction Parameters

-

Temperature : Azide displacement requires elevated temperatures (80–100°C) to proceed efficiently.

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of azide ions.

-

Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate phosphorylation but risk side reactions.

Analytical Characterization

Synthetic batches are validated using:

Chemical Reactions Analysis

3’-Azido-3’-deoxy-5-fluorouridine undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.

Oxidation and Reduction:

Common reagents for these reactions include copper catalysts for CuAAC and strained alkynes for SPAAC. Major products formed include triazole derivatives in CuAAC reactions.

Scientific Research Applications

Antiviral Applications

Mechanism of Action

3'-Azido-3'-deoxy-5-fluorouridine exhibits broad-spectrum antiviral activity, particularly against various flaviviruses. Its mechanism involves incorporation into viral RNA, leading to premature termination of viral replication. Studies have shown that this compound can significantly inhibit viral replication in cell cultures, demonstrating an effective dose-dependent response.

Case Studies

- Flavivirus Inhibition : Research indicated that this compound effectively inhibited the replication of tick-borne encephalitis virus (TBEV) and West Nile virus (WNV) in human brain cortical astrocytes. The compound achieved up to 100% inhibition at concentrations higher than 10 µM, showcasing its potential as a therapeutic agent against neurotropic viruses .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound across multiple cell lines. Results indicated no significant cytotoxicity at concentrations up to 25 µM, with observable cytostatic effects noted at higher concentrations .

Anticancer Applications

Cytotoxic Activity

The compound has been evaluated for its anticancer properties, particularly against various human cancer cell lines. Its structural modifications enhance its efficacy compared to parent nucleosides.

Case Studies

- Phosphoramidate Derivatives : A series of phosphoramidates derived from 3'-azido-2',3'-dideoxy-5-fluorouridine were synthesized and tested for cytotoxic activity against cervical (HeLa), oral (KB), and breast (MCF-7) cancer cell lines. The N-ethyl substituent exhibited the highest activity across all tested lines, significantly surpassing the efficacy of the parent nucleoside .

- National Cancer Institute Evaluation : The National Cancer Institute conducted extensive screening of this compound against a panel of over sixty cancer cell lines, revealing potent inhibitory effects with mean GI50 values indicating significant growth inhibition across various tumor types .

Data Tables

| Application Area | Cell Line/Pathogen | IC50/EC50 (µM) | Effectiveness |

|---|---|---|---|

| Antiviral | TBEV | <10 | 100% inhibition |

| Antiviral | WNV | <10 | Significant reduction in viral load |

| Anticancer | HeLa | 15.72 | High cytotoxicity |

| Anticancer | MCF-7 | 12.53 | Significant growth inhibition |

Mechanism of Action

The mechanism of action of 3’-Azido-3’-deoxy-5-fluorouridine involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA by incorporating into the DNA strand, leading to chain termination and apoptosis. It also participates in click chemistry reactions, which can be used to label and track biological molecules .

Comparison with Similar Compounds

Table 1: Structural Features of Azido-Modified Nucleosides

Key Observations :

Mechanism of Action and Antiviral Activity

AZT and Reverse Transcriptase Inhibition

AZT is phosphorylated to AZT-triphosphate (AZTTP), which competitively inhibits HIV reverse transcriptase (RT) by mimicking dTTP and causing chain termination. Its EC₅₀ against HIV-1 ranges from 0.01–0.05 µM .

This compound Hypothetical Mechanism

While direct antiviral data for this compound is unavailable, its structure suggests:

Comparative Efficacy

AZT Toxicity

- Mitochondrial toxicity : AZT inhibits DNA polymerase γ, causing myopathy and neuropathy .

- Glycosylation inhibition: AZT-monophosphate (AZTMP) disrupts protein glycosylation, contributing to cytotoxicity .

Pharmacokinetic Properties

AZT Pharmacokinetics

Biological Activity

3'-Azido-3'-deoxy-5-fluorouridine (F-ara-A) is a nucleoside analog that has garnered attention for its potential antiviral and anticancer activities. This compound is structurally related to other nucleoside analogs, such as azidothymidine (AZT), and has been investigated for its biological effects in various cellular models. This article reviews the biological activity of F-ara-A, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a ribose sugar modified at the 3' position with an azido group and a fluorine atom at the 5' position.

In Vitro Studies

F-ara-A has been evaluated for its cytotoxic effects against various cancer cell lines. A study synthesized phosphoramidates of F-ara-A and assessed their activity against cervical (HeLa), oral (KB), and breast (MCF-7) cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that certain phosphoramidates exhibited significantly higher cytotoxicity compared to the parent nucleoside, particularly phosphoramidate 13 with an N-ethyl substituent, which demonstrated potent activity across all tested cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| F-ara-A | HeLa | 25 |

| Phosphoramidate 13 | HeLa | 8 |

| Phosphoramidate 17 | MCF-7 | 15 |

The cytotoxic effects of F-ara-A are primarily attributed to its ability to inhibit DNA synthesis by competing with natural nucleotides during replication. The incorporation of F-ara-A into DNA leads to chain termination, ultimately triggering apoptotic pathways in cancer cells. In one study, F-ara-A was shown to induce apoptosis in ovarian cancer cells by inhibiting telomerase activity, which is crucial for cancer cell proliferation .

Case Study 1: Ovarian Cancer Cells

In a controlled study involving human ovarian cancer HO-8910 cells, treatment with F-ara-A resulted in significant inhibition of cell proliferation and telomerase activity. The apoptotic rate increased significantly with higher concentrations of the drug, indicating a dose-dependent response .

Case Study 2: Cytotoxicity in Human Cell Lines

A series of experiments were conducted to evaluate the cytotoxicity of F-ara-A derivatives against multiple human cancer cell lines. Results indicated that modifications to the azido group enhanced the cytotoxic effects compared to unmodified F-ara-A, suggesting that structural variations can influence biological activity .

Q & A

Q. What are the established synthetic routes for 3'-Azido-3'-deoxy-5-fluorouridine, and what critical parameters influence reaction yields?

The synthesis involves sequential modifications of uridine derivatives. Key steps include iodination at the 5-position followed by azide substitution at the 3'-hydroxyl group. For example, this compound is synthesized via iodine monochloride treatment of 3'-azido-3'-deoxyuridine in acetonitrile with sodium azide, achieving a 73% yield under ice-bath conditions. Purification via silica gel chromatography (petroleum ether/ethyl acetate) ensures high purity (97.7%) . Critical parameters include temperature control (<5°C to minimize side reactions) and stoichiometric precision for azide incorporation .

Q. How does this compound exert its antiviral activity at the molecular level?

As a nucleoside analog, it incorporates into viral DNA during replication, causing chain termination. The 3'-azido group prevents 5'-3' phosphodiester bond formation, while 5-fluorination enhances metabolic stability. In vitro studies show inhibition of HIV-1 reverse transcriptase (RT) with EC50 values of 0.06 μM in peripheral blood mononuclear cells (PBM). Comparative assays with AZT (3'-azido-3'-deoxythymidine) highlight its specificity for viral over human polymerases .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, methanol/water gradient) confirms ≥97.7% purity .

- Mass spectrometry : ESI-MS (m/z 284.0 [M+H]+) validates molecular weight .

- NMR spectroscopy : 1H and 13C NMR resolve structural features (e.g., azide δ 3.5–4.0 ppm; fluorine coupling in 5-F substituent) .

Advanced Research Questions

Q. What strategies mitigate cytotoxicity while maintaining antiviral efficacy in 3'-azido-modified nucleosides?

Fluorination at the 5-position reduces metabolic degradation by cytidine deaminase, improving selectivity. For example, 5-fluorouridine derivatives exhibit lower cytotoxicity (CC50 = 43.5 μM in MCF-7 cells) compared to non-fluorinated analogs. Structure-activity relationship (SAR) studies suggest that bulky 5-substituents (e.g., iodine, bromine) further enhance antiviral specificity .

Q. How should researchers address discrepancies in reported EC50 values across different cell models?

Normalize data using internal controls (e.g., AZT as a reference) and account for cell-specific kinase activity. For instance, EC50 values in PBM cells (0.06 μM) differ from lymphoid lines due to variations in phosphorylation efficiency. Parallel assays with isogenic cell pairs (e.g., wild-type vs. kinase-deficient) clarify metabolic contributions to potency .

Q. What synthetic modifications enhance bioavailability without compromising azido functionality?

5'-O-Tritylation improves lipid solubility for cellular uptake while preserving the 3'-azido group. Deprotection under mild acidic conditions (e.g., 80% acetic acid) regenerates the active compound. This strategy increased HIV-1 inhibition efficacy by 3-fold in ex vivo lymphoid tissue models .

Q. How can researchers validate target engagement in ex vivo tissue models?

Phosphonate heterodimer prodrugs (e.g., 3TC-AZT phosphonate) bypass phosphorylation limitations. In human lymphoid tissue, measure viral load reduction (≥2-log decrease at 10 μM) and quantify intracellular triphosphate metabolites via LC-MS/MS. Concurrent toxicity assays (e.g., LDH release) confirm selective antiviral action .

Q. What computational approaches predict resistance mutations from prolonged exposure?

Molecular dynamics simulations of RT-3'-azido complexes identify steric clashes caused by mutations (e.g., M184V). Experimental validation involves site-directed mutagenesis and enzymatic IC50 comparisons. For example, M184V mutants show 5-fold reduced susceptibility to AZT analogs, correlating with structural modeling data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.